4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide
Description
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a dimethylbenzamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-8(11(16)13-2)3-4-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRFRMPCFBHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide typically involves the reaction of 3-dimethylaminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically isolated through filtration and drying processes, ensuring high yield and purity suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of new amide or thioamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. This interaction can disrupt cellular processes and has been explored for therapeutic applications, particularly in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide
- N-chloroacetyl-2,4-dimethylbenzamide
- N-chloroacetyl-3,5-dimethylbenzamide
Uniqueness
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which influences its reactivity and biological activity. The presence of both chloroacetyl and dimethyl groups provides a balance of hydrophilic and hydrophobic properties, enhancing its interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
